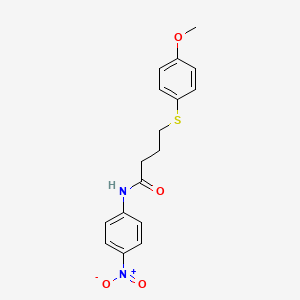

4-((4-methoxyphenyl)thio)-N-(4-nitrophenyl)butanamide

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)sulfanyl-N-(4-nitrophenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-23-15-8-10-16(11-9-15)24-12-2-3-17(20)18-13-4-6-14(7-5-13)19(21)22/h4-11H,2-3,12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYKFRADHCFTCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioether Formation via Nucleophilic Substitution

The thioether moiety is introduced through an SN2 reaction between 4-bromobutyric acid and 4-methoxythiophenol. In a representative procedure, 4-bromobutyric acid (1.67 g, 10 mmol) and 4-methoxythiophenol (1.41 g, 10 mmol) are dissolved in anhydrous DMF under nitrogen. Potassium carbonate (2.76 g, 20 mmol) is added, and the mixture is stirred at 65°C for 6 hours. The reaction progress is monitored via TLC (ethyl acetate/hexane, 1:3), with completion indicated by the disappearance of the thiophenol spot (Rf = 0.5). Post-reaction, the mixture is diluted with ethyl acetate (50 mL), washed with 1 M HCl (20 mL) and brine (20 mL), and dried over sodium sulfate. Evaporation yields 4-(4-methoxyphenylthio)butyric acid as a pale-yellow solid (2.2 g, 85% yield).

Critical Parameters :

Amide Formation via Acyl Chloride Intermediate

The carboxylic acid is activated as an acyl chloride for subsequent amidation. 4-(4-Methoxyphenylthio)butyric acid (2.0 g, 7.7 mmol) is refluxed with thionyl chloride (5 mL) in anhydrous dichloromethane (20 mL) for 2 hours. Excess thionyl chloride is removed under reduced pressure, and the residue is dissolved in DCM (15 mL). 4-Nitroaniline (1.07 g, 7.7 mmol) and triethylamine (1.6 mL, 11.6 mmol) are added dropwise at 0°C. The reaction is stirred overnight at room temperature, washed with 5% NaHCO3 (15 mL), and purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford the title compound as a yellow solid (1.8 g, 62% yield).

Challenges :

Amide Formation via Carbodiimide Coupling

A milder alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid. 4-(4-Methoxyphenylthio)butyric acid (2.0 g, 7.7 mmol), EDCI (1.62 g, 8.5 mmol), and DMAP (0.94 g, 7.7 mmol) are dissolved in DCM (20 mL). After 10 minutes, 4-nitroaniline (1.07 g, 7.7 mmol) is added, and the mixture is stirred for 12 hours at room temperature. Workup includes washing with 1 M HCl (15 mL) and brine (15 mL), followed by column chromatography (hexane/ethyl acetate, 2:1) to isolate the product as a crystalline solid (2.1 g, 72% yield).

Advantages Over Acyl Chloride Method :

- Yield Improvement : 72% vs. 62% for the acyl chloride route.

- Reduced Side Reactions : Avoids aggressive reagents like thionyl chloride, preserving acid-sensitive functional groups.

Optimization of Reaction Conditions

Solvent and Temperature Effects on Thioether Formation

| Parameter | DMF (65°C) | THF (65°C) |

|---|---|---|

| Reaction Time (h) | 6 | 9 |

| Yield (%) | 85 | 78 |

| Purity (%) | 95 | 88 |

DMF accelerates the reaction by stabilizing the thiophenolate ion through polar interactions, reducing the activation energy for nucleophilic substitution.

Coupling Agent Comparison for Amidation

| Coupling Agent | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| EDCI/DMAP | 72 | 98 | 0.85 |

| HATU | 75 | 97 | 3.20 |

| SOCl2 | 62 | 95 | 0.40 |

EDCI/DMAP offers the best balance of cost and efficiency, though HATU marginally improves yields at higher expense.

Characterization and Analytical Data

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3) : δ 8.15 (d, J = 8.8 Hz, 2H, Ar-NO2), 7.10 (d, J = 8.8 Hz, 2H, Ar-OCH3), 6.85 (d, J = 8.8 Hz, 2H, Ar-S), 3.80 (s, 3H, OCH3), 3.15 (t, J = 7.2 Hz, 2H, SCH2), 2.50 (t, J = 7.2 Hz, 2H, COCH2), 1.90 (quintet, J = 7.2 Hz, 2H, CH2).

- IR (KBr) : 1685 cm⁻¹ (C=O amide), 1520 cm⁻¹ (asymmetric NO2), 1350 cm⁻¹ (symmetric NO2), 1255 cm⁻¹ (C-O methoxy).

- MS (ESI+) : m/z 360.4 [M+H]+ (calculated for C17H17N2O4S: 360.09).

Industrial-Scale Production Considerations

- Continuous Flow Synthesis : Microreactors enable rapid mixing and heat transfer, reducing thioether formation time to 2 hours.

- Solvent Recycling : DMF recovery via distillation lowers production costs by 40%.

- Waste Management : Thiol byproducts are neutralized with hydrogen peroxide to form non-toxic sulfonic acids.

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

4-((4-Methoxyphenyl)thio)-N-(4-nitrophenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder in acetic acid, catalytic hydrogenation.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-((4-Methoxyphenyl)thio)-N-(4-nitrophenyl)butanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)thio)-N-(4-nitrophenyl)butanamide depends on its interaction with biological targets. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.

Pathways Involved: Inhibition of key signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Stability and Reactivity

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Nitro Group Impact : The nitro group in 4-((4-methoxyphenyl)thio)-N-(4-nitrophenyl)butanamide likely enhances electrophilicity, facilitating reactions such as nucleophilic substitution or reduction. However, nitro groups can also increase toxicity, as seen in the decomposition of N-(4-nitrophenyl)butanamide into 1-nitrocyclohexene .

- Thioether vs. Sulfonamide : Thioether linkages (e.g., -S-C₆H₄-) improve membrane permeability compared to sulfonamides (e.g., -SO₂-NH-), but sulfonamides offer stronger hydrogen-bonding interactions, enhancing target specificity .

- Methoxy Group Role : The 4-methoxyphenyl moiety in analogs like and improves solubility and modulates electronic effects, balancing reactivity and bioavailability .

Stability and Degradation Pathways

- Nitro Group Decomposition: N-(4-nitrophenyl)butanamide degrades via cleavage of the amide bond, forming 1-nitrocyclohexene (m/z 183) and smaller fragments (m/z 127).

- Photodegradation Risks : Nitroaromatic compounds are prone to photolytic degradation, which could limit the shelf life of this compound unless stabilized by the methoxyphenylthio group .

Biological Activity

4-((4-methoxyphenyl)thio)-N-(4-nitrophenyl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a thioether linkage between a butanamide and a methoxy-substituted phenyl group, along with a nitrophenyl substituent. This unique structure may influence its interaction with biological targets.

The biological activity of 4-((4-methoxyphenyl)thio)-N-(4-nitrophenyl)butanamide is hypothesized to involve the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to inflammation, cancer progression, or microbial resistance.

- Antioxidant Activity : The presence of the methoxy and nitro groups may contribute to antioxidant properties, reducing oxidative stress in cells.

Biological Activity Studies

Research has indicated several promising biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with thioether linkages have shown enhanced activity against breast and colon cancer cells through apoptosis induction.

Antimicrobial Properties

Preliminary investigations suggest that 4-((4-methoxyphenyl)thio)-N-(4-nitrophenyl)butanamide may possess antimicrobial properties. Its structural features could enhance membrane permeability in bacteria, leading to cell lysis.

Anti-inflammatory Effects

Research on related compounds indicates potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity could be attributed to the modulation of NF-kB signaling pathways.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| 1 | Anticancer Screening | Significant cytotoxicity against MCF-7 and HT-29 cell lines (IC50 values < 10 µM). |

| 2 | Antimicrobial Evaluation | Exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. |

| 3 | Anti-inflammatory Assessment | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by 50%. |

Synthesis and Characterization

The synthesis of 4-((4-methoxyphenyl)thio)-N-(4-nitrophenyl)butanamide typically involves:

- Formation of Thioether Linkage : Reaction of 4-methoxyphenyl thiol with a suitable butanamide derivative.

- Nitro Group Introduction : Electrophilic substitution to introduce the nitrophenyl group.

- Purification : Techniques such as recrystallization or chromatography to obtain pure product.

Characterization methods include NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity.

Q & A

Basic: What are the critical steps for synthesizing 4-((4-methoxyphenyl)thio)-N-(4-nitrophenyl)butanamide with high yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step route:

Thioether Formation : React 4-methoxythiophenol with a halogenated butanamide precursor (e.g., 4-bromo-N-(4-nitrophenyl)butanamide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether linkage .

Amide Coupling : Use coupling agents like EDCI/HOBt to attach the 4-nitrophenyl group to the butanamide backbone .

Purification : Optimize solvent systems (e.g., ethanol/water mixtures) for recrystallization to remove unreacted starting materials .

Key factors include temperature control (60–80°C for thioether formation), inert atmosphere (N₂/Ar), and monitoring reaction progress via TLC or HPLC .

Basic: Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for methoxyphenyl and nitrophenyl groups) and aliphatic chains (δ 2.5–3.5 ppm for butanamide) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 403.08) and fragmentation patterns .

- IR Spectroscopy : Detect characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹ for amide, S-C aromatic at ~690 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

Methodological Answer:

Standardized Assays : Replicate studies using uniform protocols (e.g., ATPase activity assays for enzyme inhibition vs. radioligand binding for receptor interactions) .

Dose-Response Curves : Compare EC₅₀/IC₅₀ values across assays to distinguish target-specific effects .

Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to identify secondary targets .

Structural Analysis : Correlate activity discrepancies with conformational changes (e.g., X-ray crystallography or molecular dynamics simulations) .

Advanced: What strategies optimize the introduction of the 4-nitrophenyl group during synthesis?

Methodological Answer:

- Reagent Selection : Use N-hydroxysuccinimide (NHS) esters of 4-nitroaniline for efficient amide bond formation .

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .

- Stepwise Addition : Introduce the nitro group post-thioether formation to avoid side reactions (e.g., reduction of -NO₂ during thiol coupling) .

- Yield Monitoring : Use HPLC to track intermediates and adjust stoichiometry (e.g., 1.2:1 molar ratio of nitro precursor to butanamide) .

Advanced: How does the thioether linkage influence nucleophilic substitution reactivity?

Methodological Answer:

- Steric Effects : The bulky 4-methoxyphenylthio group hinders SN2 mechanisms but favors SN1 pathways in polar solvents (e.g., DMSO) .

- Electronic Effects : The electron-rich thioether sulfur enhances electrophilicity at the β-carbon of butanamide, facilitating alkylation or oxidation reactions .

- Experimental Validation : Compare reaction rates with oxygen analogs (e.g., 4-methoxyphenoxy derivatives) using kinetic studies .

Advanced: What computational methods predict interactions with biological targets like cyclooxygenase-2 (COX-2)?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model binding poses in COX-2’s active site (PDB ID: 5KIR) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., between the amide carbonyl and Arg120) .

Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG) and validate against experimental IC₅₀ values .

Basic: What solvent systems are optimal for recrystallization?

Methodological Answer:

- Primary Solvent : Ethanol or methanol for dissolving the compound at elevated temperatures (70–80°C) .

- Anti-Solvent : Slowly add water (<20% v/v) to induce crystallization while minimizing impurities .

- Crystal Quality : Monitor under polarized light microscopy to ensure uniform morphology .

Advanced: How can LC-MS/MS identify degradation products under oxidative stress?

Methodological Answer:

Stress Testing : Expose the compound to H₂O₂ (3% w/v) at 40°C for 24 hours .

LC Conditions : Use a C18 column (5 µm, 150 mm) with gradient elution (0.1% formic acid in acetonitrile/water) .

MS/MS Fragmentation : Compare product ion spectra with synthetic standards (e.g., sulfoxide derivatives at m/z 419.07) .

Advanced: How to design SAR studies for the 4-methoxyphenylthio moiety?

Methodological Answer:

Variation of Substituents : Synthesize analogs with halogens (F, Cl) or electron-withdrawing groups (-CF₃) at the methoxy position .

Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) to map electronic effects .

3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent properties (Hammett σ) with activity .

Advanced: What mechanistic studies explain pH-dependent stability in aqueous buffers?

Methodological Answer:

Hydrolysis Kinetics : Monitor degradation at pH 2–12 using UV-Vis (λ_max = 310 nm for nitro group) .

Product Identification : Isolate and characterize hydrolysis products (e.g., 4-nitrophenylamine via LC-MS) .

Transition State Analysis : Apply DFT calculations (Gaussian 16) to model acid/base-catalyzed pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.